1-(4-Chloropyridin-2-yl)-2-phenylethanamine
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Overview
Description
1-(4-Chloropyridin-2-yl)-2-phenylethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an ethylamine chain attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-yl)-2-phenylethanamine typically involves the reaction of 4-chloropyridine with 2-phenylethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution on the chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropyridin-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring or the phenyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced pyridine or phenyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(4-Fluoropyridin-2-yl)-2-phenylethanamine
- 1-(4-Bromopyridin-2-yl)-2-phenylethanamine
- 1-(4-Methylpyridin-2-yl)-2-phenylethanamine
Comparison: 1-(4-Chloropyridin-2-yl)-2-phenylethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
CAS No. |
180748-31-6 |
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Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C13H13ClN2/c14-11-6-7-16-13(9-11)12(15)8-10-4-2-1-3-5-10/h1-7,9,12H,8,15H2 |
InChI Key |
WDTVDYFRTKMTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC(=C2)Cl)N |
Origin of Product |
United States |
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